![molecular formula C36H64ClNO4 B12607632 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride CAS No. 648880-79-9](/img/structure/B12607632.png)
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride is a chemical compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium core with two tetradecyloxycarbonyl groups attached at the 3 and 5 positions, and a methyl group at the 1 position, making it a quaternary ammonium salt.
准备方法
The synthesis of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride typically involves nucleophilic substitution reactions. One common method includes the bromination of a precursor compound followed by nucleophilic substitution with pyridine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution is a key reaction, where the chloride ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has applications in the study of biological systems, particularly in the formation of self-assembling structures and nanoparticles.
Medicine: This compound is explored for its potential use in drug delivery systems due to its amphiphilic nature.
作用机制
The mechanism of action of 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cellular membranes or interact with specific proteins, leading to various biological effects. The pathways involved may include the modulation of ion channels or the inhibition of specific enzymes .
相似化合物的比较
Similar compounds to 1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride include other pyridinium salts with different substituents. For example:
1-Methyl-3,5-bis[(dodecyloxy)carbonyl]pyridin-1-ium chloride: This compound has shorter alkyl chains compared to the tetradecyloxy variant, affecting its physical properties and applications.
1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium chloride: This compound has longer alkyl chains, which can influence its self-assembling properties and interactions with biological systems.
The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
648880-79-9 |
|---|---|
分子式 |
C36H64ClNO4 |
分子量 |
610.3 g/mol |
IUPAC 名称 |
ditetradecyl 1-methylpyridin-1-ium-3,5-dicarboxylate;chloride |
InChI |
InChI=1S/C36H64NO4.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-40-35(38)33-30-34(32-37(3)31-33)36(39)41-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32H,4-29H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
YRPFWOSJUWNKCN-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C[N+](=C1)C)C(=O)OCCCCCCCCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
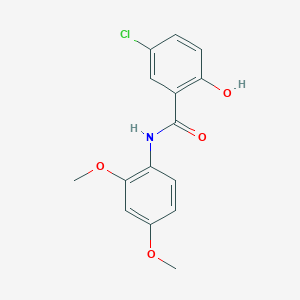

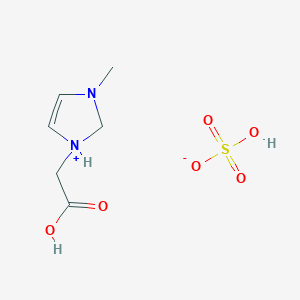
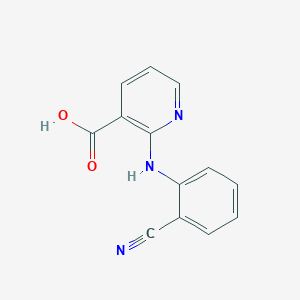
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
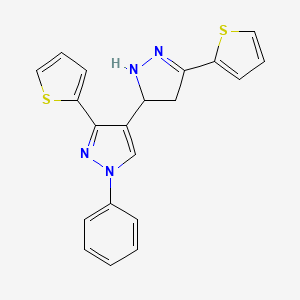
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
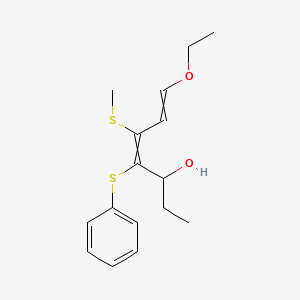

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
